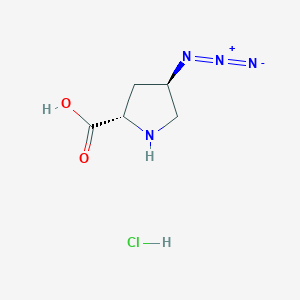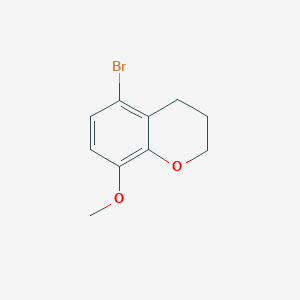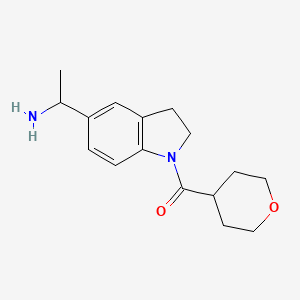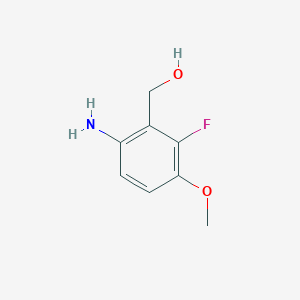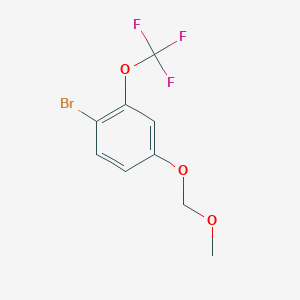
2-(Trifluoromethyl)phenylacetyl chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-(Trifluoromethyl)phenylacetyl chloride” is C10H8ClF3O2 . The molecular weight is 252.62 .Chemical Reactions Analysis
The compound has been used as a chiral derivatizing agent in the gas chromatographic separation of β-blockers. This method involves converting hydroxyl groups into O-silyl ethers followed by N-acylation.Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.469 (lit.) . It has a boiling point of 213-214 °C (lit.) and a density of 1.35 g/mL at 25 °C (lit.) .Scientific Research Applications
Chiral Separation
2-(Trifluoromethyl)phenylacetyl chloride has been used as a chiral derivatizing agent in the gas chromatographic separation of β-blockers. This method involves converting hydroxyl groups into O-silyl ethers followed by N-acylation. The derivatization leads to the effective separation of diastereomeric derivatives, offering a precise approach for chiral analysis in pharmaceuticals (Kim et al., 2001).
Electrocarboxylation Processes
In a study investigating the electrocarboxylation of benzyl chloride, 2-(Trifluoromethyl)phenylacetyl chloride was integral in synthesizing phenylacetic acid. This process, using a stainless steel cathode and a sacrificial magnesium anode, achieved significant benzyl chloride conversion and high phenylacetic acid selectivity (Chanfreau et al., 2008).
Synthesis of Pyrimidine Derivatives
The compound has been used in preparing 2-trifluoromethylpyrimidines, utilizing 2-trifluoromethyl-1,3-diazabutadienes as intermediates. This methodology is significant for constructing 2-trifluoromethylpyrimidine derivatives, highlighting its utility in synthetic chemistry (Romero-Ortega et al., 2018).
Spectroscopy and Molecular Analysis
The application of IR spectroscopy in monitoring the conversion of matrix-isolated phenylacetyl chloride to phenylacetyl cation, using 2-(Trifluoromethyl)phenylacetyl chloride, demonstrates its role in advanced spectroscopic techniques. This method provides insights into the structural and chemical properties of related compounds (Jarret et al., 1989).
Analytical Chemistry
2-(Trifluoromethyl)phenylacetyl chloride is used for the stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines. This process allows for the effective separation of enantiomers, showcasing its utility in analytical chemistry, particularly in drug analysis and forensic investigations (Shin & Donike, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORCLOSIOBZREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenylacetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



